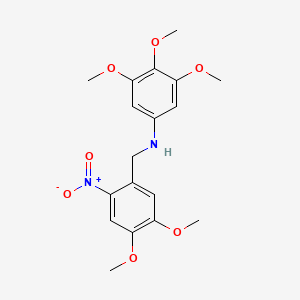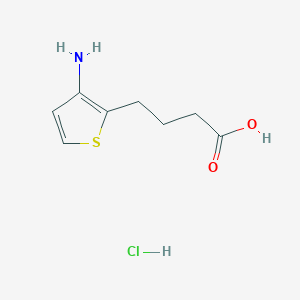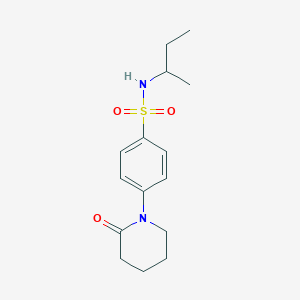![molecular formula C19H20O5S B4999636 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B4999636.png)
2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate is a chemical compound commonly used in scientific research. It is a derivative of 2-oxo-2-phenylethyl, which is used in the synthesis of various compounds. The compound has been found to have various biochemical and physiological effects, making it an important tool in scientific research.
Mécanisme D'action
The exact mechanism of action of 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative damage. The compound has also been found to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate in lab experiments is its wide range of biological activities. The compound can be used to study various physiological processes and can be a useful tool in drug discovery and development. However, one limitation of using the compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to take appropriate safety precautions when working with it.
Orientations Futures
There are many future directions for research involving 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate. One area of research could be to further understand the mechanism of action of the compound and its effects on various physiological processes. Additionally, the compound could be used to develop new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the compound could be used to develop new tools for studying the brain and its functions.
Méthodes De Synthèse
The synthesis of 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate is a multistep process that involves the reaction of 2-oxo-2-phenylethyl with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then reacted with propanoic acid to produce the final product.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a tool in medicinal chemistry. The compound has been found to have various biological activities, making it an important tool in drug discovery and development.
Propriétés
IUPAC Name |
phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c1-14-8-9-17(12-15(14)2)25(22,23)11-10-19(21)24-13-18(20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYCSPFQAYRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)


![1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
![2,2'-oxybis[N-(2-hydroxyphenyl)acetamide]](/img/structure/B4999594.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)
![3-chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4999613.png)

![2-tert-butyl-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4999631.png)
![4-[4-(2-pyridinyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4999643.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(5-methoxy-2-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4999650.png)


![4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B4999667.png)